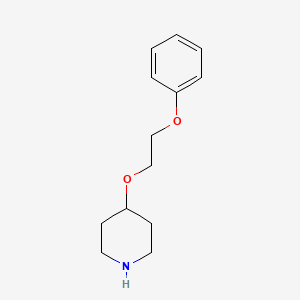
4-(2-Phenoxyethoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenoxyethoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a phenoxyethoxy group attached to the piperidine ring. It has various applications in medicinal chemistry and organic synthesis due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenoxyethoxy)piperidine typically involves the reaction of piperidine with 2-phenoxyethanol. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group of 2-phenoxyethanol, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as magnesium hydrogen sulfate, can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Phenoxyethoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine or phenoxy derivatives.
Aplicaciones Científicas De Investigación
4-(2-Phenoxyethoxy)piperidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2-Phenoxyethoxy)piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A six-membered heterocyclic compound with one nitrogen atom, similar to piperidine but with an aromatic ring.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms, commonly used in calcium channel blockers.
Piperidine Derivatives: Various substituted piperidines with different functional groups attached to the piperidine ring.
Uniqueness
4-(2-Phenoxyethoxy)piperidine is unique due to the presence of the phenoxyethoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and drug development .
Propiedades
Número CAS |
70978-89-1 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
4-(2-phenoxyethoxy)piperidine |
InChI |
InChI=1S/C13H19NO2/c1-2-4-12(5-3-1)15-10-11-16-13-6-8-14-9-7-13/h1-5,13-14H,6-11H2 |
Clave InChI |
XSADPCARLFCVPX-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OCCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[(propylamino)methyl]phenol](/img/structure/B15273038.png)

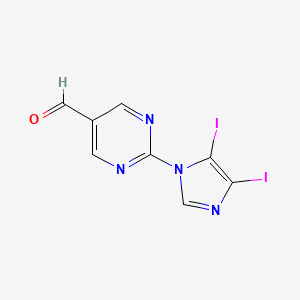
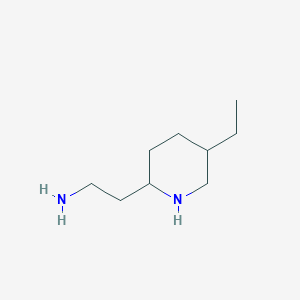
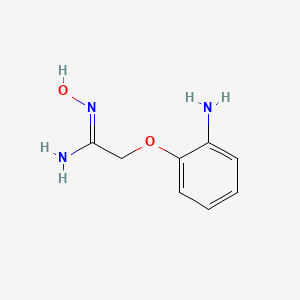
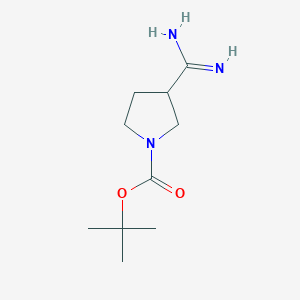
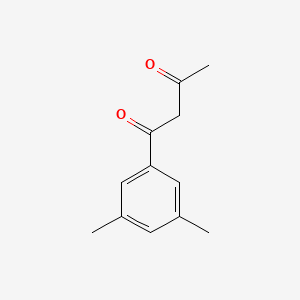
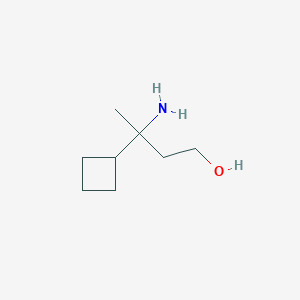

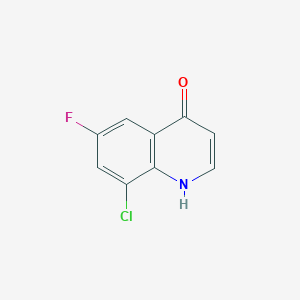

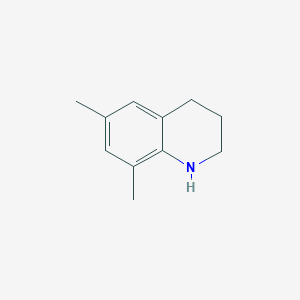
![3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid](/img/structure/B15273139.png)
![1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B15273141.png)
